1,2,3,4-Tetrahydronaphthalen-2-ylmethanol
Overview
Description
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol is an organic compound with the molecular formula C11H14O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a hydroxymethyl group is attached to the second carbon of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol can be synthesized through several methods:
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Reduction of 2-Naphthaldehyde: : One common method involves the reduction of 2-naphthaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
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Hydrogenation of 2-Naphthalenemethanol: : Another method involves the hydrogenation of 2-naphthalenemethanol using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol undergoes various chemical reactions, including:
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Oxidation: : The hydroxymethyl group can be oxidized to form 1,2,3,4-tetrahydronaphthalen-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The compound can be further reduced to form 1,2,3,4-tetrahydronaphthalen-2-ylmethane using strong reducing agents like LiAlH4.
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Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,2,3,4-tetrahydronaphthalen-2-ylmethyl chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: SOCl2 in dichloromethane (DCM).
Major Products
Oxidation: 1,2,3,4-Tetrahydronaphthalen-2-carboxylic acid.
Reduction: 1,2,3,4-Tetrahydronaphthalen-2-ylmethane.
Substitution: 1,2,3,4-Tetrahydronaphthalen-2-ylmethyl chloride.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalen-2-ylmethanol depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols. The hydroxymethyl group can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol: Similar structure but with the hydroxymethyl group attached to the first carbon.
2-Naphthalenemethanol: Lacks the hydrogenation of the naphthalene ring, resulting in different reactivity and applications.
1,2,3,4-Tetrahydronaphthalen-2-carboxylic acid: An oxidized form of the compound with different chemical properties and uses.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWWAHQDTYCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-15-5 | |
Record name | NSC56583 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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